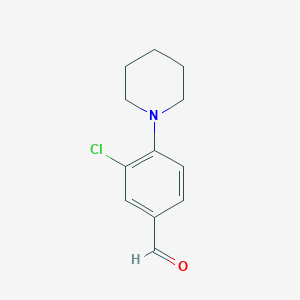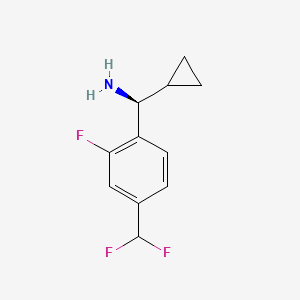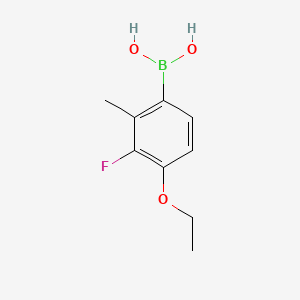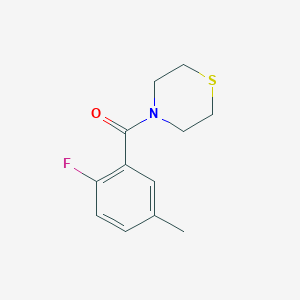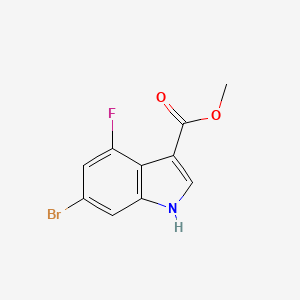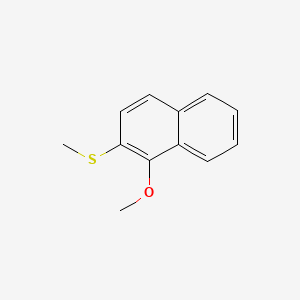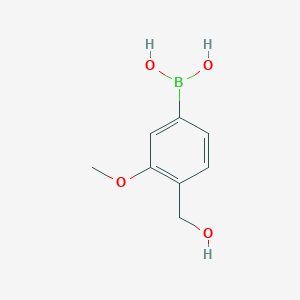
3-Bromo-2-chloro-5-isopropylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-chloro-5-isopropylphenol: is an organic compound with the molecular formula C9H10BrClO and a molecular weight of 249.53 g/mol It is a halogenated phenol, characterized by the presence of bromine, chlorine, and isopropyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5-isopropylphenol typically involves the halogenation of phenol derivatives. One common method is the nucleophilic aromatic substitution reaction, where a phenol derivative undergoes substitution with bromine and chlorine atoms under specific conditions . The reaction conditions often require the presence of a catalyst and a suitable solvent to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using bromine and chlorine reagents . The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-2-chloro-5-isopropylphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the halogenated phenol to less substituted phenols or other reduced products.
Substitution: The compound can participate in further substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce less substituted phenols.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-2-chloro-5-isopropylphenol is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in various coupling reactions, such as the Suzuki-Miyaura coupling .
Biology: In biological research, halogenated phenols like this compound are studied for their antimicrobial properties. They can inhibit the growth of pathogenic microorganisms and are used in the development of new antimicrobial agents .
Medicine: The compound’s potential medicinal applications include its use as an antimicrobial agent. Its halogenated structure allows it to interact with microbial cell membranes, leading to cell death.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-chloro-5-isopropylphenol involves its interaction with biological molecules. The halogen atoms (bromine and chlorine) enhance the compound’s reactivity, allowing it to form strong interactions with microbial cell membranes. This interaction disrupts the membrane integrity, leading to cell lysis and death . The compound may also inhibit specific enzymes or proteins within the microbial cells, further contributing to its antimicrobial effects.
Comparaison Avec Des Composés Similaires
- 2-Bromo-4-chloro-6-isopropylphenol
- 3-Bromo-2-chloro-4-isopropylphenol
- 4-Bromo-2-chloro-5-isopropylphenol
Comparison: 3-Bromo-2-chloro-5-isopropylphenol is unique due to its specific substitution pattern on the benzene ring. The presence of bromine at the 3-position, chlorine at the 2-position, and isopropyl group at the 5-position gives it distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and antimicrobial activity due to the specific arrangement of substituents.
Propriétés
Formule moléculaire |
C9H10BrClO |
|---|---|
Poids moléculaire |
249.53 g/mol |
Nom IUPAC |
3-bromo-2-chloro-5-propan-2-ylphenol |
InChI |
InChI=1S/C9H10BrClO/c1-5(2)6-3-7(10)9(11)8(12)4-6/h3-5,12H,1-2H3 |
Clé InChI |
UZPFNPPWGXSJFV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)Br)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


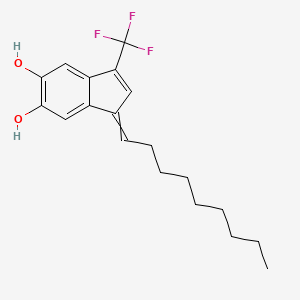
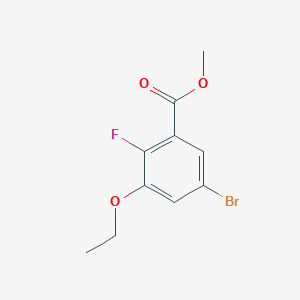
![1-([1,1'-biphenyl]-4-ylmethyl)-1H-indole-2-carbaldehyde](/img/structure/B14029438.png)
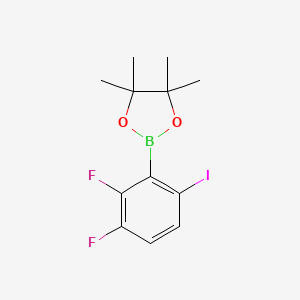
![9-Methyl-1,4,9-triazaspiro[5.5]undecane-3,5-dione](/img/structure/B14029459.png)
![Tert-butyl 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B14029466.png)
